molecular formula C5H10FN B2509456 4-Fluoropiperidine CAS No. 78197-27-0

4-Fluoropiperidine

Cat. No. B2509456
CAS RN: 78197-27-0
M. Wt: 103.14
InChI Key: QBLLOOKBLTTXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropiperidine is an organic compound belonging to the piperidine family. It is an aliphatic heterocyclic compound that is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 4-Fluoropiperidine has been studied for its potential use in medical treatments and in the development of new materials.

properties

IUPAC Name

4-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLOOKBLTTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999438
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropiperidine

CAS RN

78197-27-0
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?

A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []

Q2: How can 4-fluoropiperidines be synthesized?

A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:

  • Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []
  • Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []
  • Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []

Q3: Are there specific examples where 4-fluoropiperidine has been incorporated into biologically active molecules?

A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating 4-fluoropiperidine, demonstrating its potential in drug discovery:

  • T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a 4-fluoropiperidine moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []
  • 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to 4-fluoropiperidine and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []

Q4: What are the potential risks associated with the use of 4-fluoropiperidine derivatives as therapeutic agents?

A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:

  • Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []
  • Structure-Toxicity Relationship: Understanding the relationship between the structure of 4-fluoropiperidine derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.